molecular formula C22H19N3O2 B12417983 Fgfr2-IN-1

Fgfr2-IN-1

Cat. No.: B12417983
M. Wt: 357.4 g/mol
InChI Key: QKJLYUUEYRTLCL-UHFFFAOYSA-N
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Description

Fgfr2-IN-1 is a selective inhibitor targeting the fibroblast growth factor receptor 2 (FGFR2). FGFR2 is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of FGFR2 signaling has been implicated in several types of cancers, making it a significant target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fgfr2-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fgfr2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .

Mechanism of Action

Fgfr2-IN-1 exerts its effects by binding to the ATP-binding pocket of FGFR2, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and survival pathways. The molecular targets include various signaling proteins involved in the FGFR2 pathway, such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-[6-(3-ethoxyphenyl)-1H-indazol-3-yl]benzamide

InChI

InChI=1S/C22H19N3O2/c1-2-27-18-10-6-9-16(13-18)17-11-12-19-20(14-17)24-25-21(19)23-22(26)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H2,23,24,25,26)

InChI Key

QKJLYUUEYRTLCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC3=C(C=C2)C(=NN3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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